Diethyl(piperidin-4-ylmethyl)amine is a structural motif that appears in various pharmacologically active compounds. The presence of the piperidine ring, a nitrogen-containing heterocycle, is a common feature in molecules designed for interaction with biological systems, particularly those targeting the central nervous system. The versatility of this structure allows for its incorporation into a wide range of compounds with diverse therapeutic applications.
The mechanism of action for compounds containing the diethyl(piperidin-4-ylmethyl)amine moiety can vary significantly depending on the specific compound and its target. For instance, in the context of acetylcholinesterase (AChE) inhibitors, the piperidine derivative 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e) (E2020) has been identified as a potent inhibitor with an IC50 value of 5.7 nM. This compound exhibits a high selectivity for AChE over butyrylcholinesterase, which is a desirable feature for Alzheimer's disease therapeutics. The proposed hypothetical binding site of 13e suggests that the piperidine ring plays a crucial role in the interaction with the enzyme, contributing to the compound's inhibitory activity1.
The compound 13e, which contains the diethyl(piperidin-4-ylmethyl)amine structure, has been shown to be a potent anti-AChE inhibitor. This activity is particularly relevant in the treatment of Alzheimer's disease, where AChE inhibitors are used to increase acetylcholine levels in the brain, thereby improving cognitive function. In vivo studies have demonstrated that 13e has a longer duration of action than physostigmine and significantly increases acetylcholine content in the rat cerebral cortex, indicating its potential as a therapeutic agent for Alzheimer's disease1.
Another study explored the synthesis of diethyl(alkyl/aryl/heteroarylamino)(4-(pyridin-2-yl)phenyl)methylphosphonates, which also contain the diethyl(piperidin-4-ylmethyl)amine motif. These compounds were evaluated for their antioxidant and anti-breast cancer activities. Computational docking analysis supported their potential as therapeutic agents against breast cancer aromatase enzyme. In vitro screening for anti-cell proliferation activity against MBC-MCF7 cells confirmed several compounds as promising, with low cell viability at certain concentrations. Additionally, these compounds exhibited antioxidant activity, with some showing higher activity than the standard antioxidant ascorbic acid2.
The synthesis of N,N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide, a potent δ opioid receptor agonist, is another application of the diethyl(piperidin-4-ylmethyl)amine structure. The radioisotope carbon-14 labelled version of this compound was synthesized for potential use in pharmacological studies. The δ opioid receptor is implicated in pain modulation, and agonists of this receptor can be used for analgesic purposes3.
CAS No.: 3322-93-8
CAS No.: 500-56-1
CAS No.: 802590-64-3
CAS No.: 13966-05-7
CAS No.: 20772-38-7
CAS No.: 506-78-5